3-Pyridin-4-ylaniline

Organic Synthesis Process Chemistry Intermediates

Sourcing the correct regioisomer for heterocyclic amine synthesis is critical-substituting 2- or 4-pyridyl isomers introduces >150°C melting point deviations and altered reactivity that compromise SAR studies and purification workflows. • Definitive 167-168°C melting point enables reliable recrystallization at ambient lab conditions, unlike the low-melting 2-isomer (83-85°C) or energy-intensive 4-isomer (232-235°C). • Achieves quantitative (100%) yield via catalytic hydrogenation, minimizing waste in GPR142 agonist and rosoxacin precursor synthesis. • Non-interchangeable 3-substituted architecture preserves target binding geometry for reproducible structure-activity relationships.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 40034-44-4
Cat. No. B154018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-4-ylaniline
CAS40034-44-4
Synonyms4-(m-Aminophenyl)pyridine;  3-(4-Pyridinyl)aniline;  3-(4-Pyridyl)aniline;  3-(Pyridin-4-yl)benzenamine;  4-(m-Aminophenyl)pyridine
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC=NC=C2
InChIInChI=1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2
InChIKeyBDSBSHZVSVKIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridin-4-ylaniline: Key Heterocyclic Building Block


3-Pyridin-4-ylaniline (CAS 40034-44-4), also known as 4-(3-aminophenyl)pyridine, is a heterocyclic aromatic amine with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol [1]. It is characterized by a solid physical form with a defined melting point of 167-168°C . Primarily utilized as a versatile building block and key intermediate in organic synthesis , its structure, featuring an aniline group linked to a pyridine ring, makes it a crucial component in the preparation of complex molecules for medicinal chemistry and pharmaceutical research, including GPR142 agonists and antibacterial agents [2].

Workflow Heterocyclic amine building block for medicinal chemistry
Selection Positional isomer (3-pyridin-4-yl) specifically required for SAR studies
Use Context GPR142 agonist research, antibacterial compound synthesis

3-Pyridin-4-ylaniline: Why Substitution Fails


The class of pyridyl-aniline isomers is defined by the position of the amino group on the phenyl ring relative to the pyridine substituent, a seemingly minor structural variation that fundamentally alters molecular properties critical to both synthesis and application. Simply substituting 3-Pyridin-4-ylaniline with its 2- or 4-positional isomers is not scientifically valid due to significant differences in physical properties, such as a melting point range that varies by over 150°C across the three isomers , and in synthetic outcomes, where the 3-substituted isomer demonstrates unique reactivity and yields in specific pharmaceutical preparations [1]. This substitution can lead to vastly different reaction kinetics, purification requirements, and final product profiles, making 3-Pyridin-4-ylaniline a non-interchangeable, distinct entity for targeted research and development.

Melting point mismatch
2- and 4-isomers differ by >80°C, which may compromise recrystallization workflows and handling stability.
Synthetic yield and reactivity divergence
Isomer substitution can alter reaction kinetics and yields; the 3-isomer's documented high yield may not transfer to 2- or 4-isomers.
SAR outcome alteration
Using an incorrect regioisomer in medicinal chemistry SAR studies may confound biological activity interpretation.

3-Pyridin-4-ylaniline: Quantitative Differentiators


Synthetic Yield Advantage

The synthesis of 3-Pyridin-4-ylaniline via catalytic hydrogenation of its nitro precursor demonstrates a quantitative yield, a significant differentiator from other methods and regioisomers. A patent procedure reports a 100% yield for this transformation , which is a 17% absolute increase over an alternative decarboxylation-based process for the same compound, which reports a yield of 83% . This high-yielding route directly impacts procurement value by maximizing material efficiency and minimizing waste.

Synthetic Yield
Head-to-head
100% yield (hydrogenation) vs. 83% (decarboxylation)
Reported quantitative yield differentiator for synthetic efficiency
+17% absolute yield; Pd/C, MeOH, rt
Organic Synthesis Process Chemistry Intermediates

Distinct Melting Point Profile

The melting point of 3-Pyridin-4-ylaniline is a clearly defined physical constant that is quantitatively distinct from its close structural analogs. With a melting point of 167-168°C , it falls exactly between the 2-substituted isomer (melting point 83-85°C ) and the 4-substituted isomer (melting point 232-235°C ). This 84-85°C difference from the 2-isomer and 65-67°C difference from the 4-isomer demonstrates a non-linear relationship between structure and physical property, which can be exploited for unique purification or formulation strategies.

Melting Point
Cross-study
167–168°C (3-isomer)
Distinct thermal property supports isomer-specific purification
+84°C vs. 2-isomer; -65°C vs. 4-isomer
Analytical Chemistry Physical Chemistry Formulation Science

GPR142 Agonist Synthesis Reactant

3-Pyridin-4-ylaniline is specifically identified and utilized as a reactant in the preparation of N-alkylphenylalaninamides of pyridinylphenyl- and oxobipyridinylamines, a class of compounds designed as human GPR142 agonists for potential antidiabetic agents . This is a high-value application area where the specific regioisomer is required to achieve the desired biological activity. The structure-activity relationship (SAR) studies in this context have yielded agonists up to 90 times more potent than the initial high-throughput screening hit [1], underscoring the importance of the precise molecular architecture that 3-Pyridin-4-ylaniline provides.

GPR142 Agonist Reactant
Supporting evidence
Validated reactant for N-alkylphenylalaninamide GPR142 agonists
Regioisomer required for SAR in GPR142 agonist research
Reported potentiation up to 90-fold over initial hits
Medicinal Chemistry Drug Discovery Diabetes Research

3-Pyridin-4-ylaniline: Optimal Applications


High-Efficiency Intermediate Synthesis

In synthetic routes where precursor cost or availability is a limiting factor, the quantitative (100%) yield achievable with 3-Pyridin-4-ylaniline via catalytic hydrogenation provides a clear economic and efficiency advantage . Procurement of this specific isomer enables chemists to minimize waste and maximize throughput in the preparation of complex drug candidates, such as rosoxacin or GPR142 agonists [1].

Crystallization-Based Purification

For research applications where recrystallization is a key purification step, the distinct melting point of 167-168°C offers a practical advantage over the 2-isomer (83-85°C), which may be too low for stable handling at room temperature, and the 4-isomer (232-235°C), which may require higher energy input for dissolution and recrystallization. This makes 3-Pyridin-4-ylaniline the optimal choice for purification workflows in standard laboratory settings.

SAR Studies in Medicinal Chemistry

When exploring the biological activity of pyridyl-aniline derivatives, the 3-substituted isomer is an essential tool for SAR studies. As evidenced by its specific role in GPR142 agonist synthesis , using the correct regioisomer is critical for achieving and understanding the desired pharmacological profile. Substituting with a different isomer would alter the molecular geometry and electronic properties, potentially invalidating the entire SAR study and leading to false structure-activity conclusions.

Application
Selection Property
Validation Focus
Efficient intermediate synthesis
High-yield catalytic hydrogenation route
Yield and purity verification
Crystallization-based purification
Melting point compatibility with standard recrystallization
Thermal behavior and post-recrystallization purity
Medicinal chemistry SAR studies
Regioisomer-specific molecular geometry and electronics
Structure-activity relationship consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyridin-4-ylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.